Potent Antiproliferative Activity in AML Cells: Rohinitib vs. Silvestrol
Rohinitib exhibits potent anti-leukemic activity in human AML cell lines at low nanomolar concentrations, comparable to silvestrol. In a panel of 7 human AML cell lines, Rohinitib demonstrated IC50 values ranging from 4.7 to 8.8 nM (Annexin V/PI positivity at 72 hours) [1]. In contrast, silvestrol showed IC50 values of 2.7 nM and 3.8 nM in FLT3-ITD-positive (MV4-11) and FLT3-wild-type (THP-1) AML cells, respectively, at 48 hours [2]. While silvestrol is slightly more potent in these assays, Rohinitib's mechanism of HSF1 inactivation provides a distinct therapeutic angle.
| Evidence Dimension | Cell Viability IC50 (nM) |
|---|---|
| Target Compound Data | 4.7 - 8.8 nM |
| Comparator Or Baseline | Silvestrol: 2.7 - 3.8 nM |
| Quantified Difference | Rohinitib IC50 is ~1.7- to 3.3-fold higher than Silvestrol in AML cell lines. |
| Conditions | Human AML cell lines (MV4-11, THP-1 for Silvestrol; 7 AML lines for Rohinitib); Annexin V/PI flow cytometry at 48-72 hours. |
Why This Matters
This data confirms Rohinitib's high potency in AML models, while its unique HSF1-targeting mechanism differentiates it from silvestrol, which acts primarily by sequestering eIF4A from the eIF4F complex.
- [1] Ishizawa J, et al. Inhibition of Translation Initiation and Heat Shock Factor 1 (HSF1): A Novel Strategy Targeting FLT3 Double Mutant and Non-FLT3 Mutant AML Progenitor/Stem Cells. Blood. 2017 Dec 8;130(Supplement 1):2637. View Source
- [2] Alachkar H, et al. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia. J Hematol Oncol. 2013 Mar 16;6:21. View Source
